2-(2-(4-CL-3-Nitrobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 2-(2-(4-CL-3-Nitrobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide
IUPAC Name: N-(2,3-dichlorophenyl)-2-oxo-2-(2-(4-chloro-3-nitrobenzylidene)hydrazino)acetamide
The compound belongs to the class of hydrazones, characterized by the presence of a hydrazone functional group (–NHN=). It combines aromatic rings, nitro groups, and carbonyl functionalities, making it intriguing for various applications.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: The nitro group (–NO₂) can undergo reduction to an amino group (–NH₂) or oxidation to a nitroso group (–NO).
Substitution: The chloro groups can be substituted by other functional groups.
Hydrazone Formation: The compound readily forms hydrazones with aldehydes or ketones.
Reduction: Sodium dithionite (Na₂S₂O₄) in aqueous solution.
Substitution: Various nucleophiles (e.g., amines, thiols).
Hydrazone Formation: Acidic conditions (e.g., acetic acid).
- Reduction of the nitro group yields the corresponding amino compound.
- Substitution of chloro groups leads to various derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigated as potential antimicrobial agents due to their hydrazone moiety.
Organic Synthesis: Used as building blocks for more complex molecules.
Photophysics: Studied for their fluorescence properties.
Mechanism of Action
Target: The compound may interact with enzymes or receptors due to its structural features.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The combination of chloro and nitro groups in this compound sets it apart.
Properties
CAS No. |
769147-07-1 |
---|---|
Molecular Formula |
C15H9Cl3N4O4 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide |
InChI |
InChI=1S/C15H9Cl3N4O4/c16-9-5-4-8(6-12(9)22(25)26)7-19-21-15(24)14(23)20-11-3-1-2-10(17)13(11)18/h1-7H,(H,20,23)(H,21,24)/b19-7+ |
InChI Key |
JRQUIPLPUOUDKR-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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